molecular formula C18H20ClFN2O2S B12487141 N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine

Cat. No.: B12487141
M. Wt: 382.9 g/mol
InChI Key: QCNWOVYOPVLGTK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfonyl group and aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Aromatic Substitution: The aromatic rings are functionalized through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride, fluorinating agents like hydrogen fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
  • N-(3-chloro-2-cyanophenoxy)phenylsulfonylamine

Uniqueness

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its specific substitution pattern on the aromatic rings and the presence of the piperidine ring make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClFN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C18H20ClFN2O2S/c1-13-17(19)3-2-4-18(13)21-15-9-11-22(12-10-15)25(23,24)16-7-5-14(20)6-8-16/h2-8,15,21H,9-12H2,1H3

InChI Key

QCNWOVYOPVLGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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